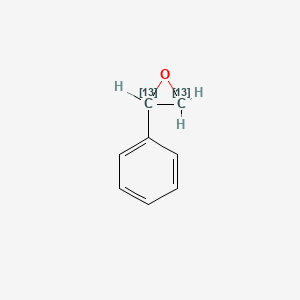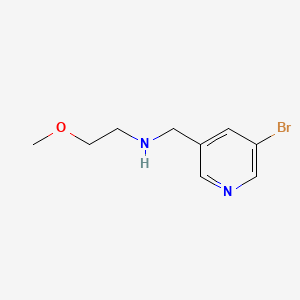
5-Ethynylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H4N2. It is a derivative of pyridine, featuring an ethynyl group at the 5-position and a cyano group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Ethynylpyridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-pyridinecarbonitrile with an ethynylating agent under specific conditions. For instance, the reaction can be carried out using a palladium catalyst in the presence of a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation products include carbonyl derivatives.
- Reduction products include primary amines.
- Substitution reactions yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
5-Ethynylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-ethynylpyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The ethynyl and cyano groups play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2-Ethynylpyridine: Lacks the cyano group, making it less polar.
5-Cyanopyridine: Lacks the ethynyl group, affecting its reactivity.
5-Ethynylpyridine: Similar structure but without the cyano group.
Uniqueness: 5-Ethynylpyridine-2-carbonitrile is unique due to the presence of both the ethynyl and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications .
Propriétés
IUPAC Name |
5-ethynylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFUVIOOBLULNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)









